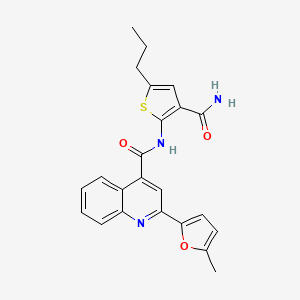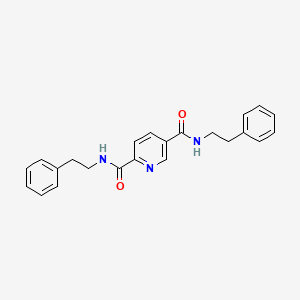![molecular formula C14H19N3O4 B11117600 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11117600.png)
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-ISOBUTYL-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group known for its stability and reactivity. The presence of a hydroxy and methoxy group on the phenyl ring further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-ISOBUTYL-2-OXOACETAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common synthetic route includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with isobutyl hydrazine in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the desired hydrazone product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-ISOBUTYL-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s hydrazone linkage is studied for its potential in enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazone linkage can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives with varying substituents on the phenyl ring. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-ISOBUTYL-2-OXOACETAMIDE: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-ISOPROPYL-2-OXOACETAMIDE: Different alkyl group, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)7-15-13(19)14(20)17-16-8-10-4-5-11(18)12(6-10)21-3/h4-6,8-9,18H,7H2,1-3H3,(H,15,19)(H,17,20)/b16-8+ |
InChI Key |
MQHJFGGAYRCWBU-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B11117520.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11117526.png)
![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
![Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11117529.png)
![N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11117534.png)
![2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11117542.png)
![2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11117554.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11117557.png)
![N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11117574.png)

![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B11117581.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B11117582.png)

![2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11117592.png)
